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Compound of Interest

Compound Name:
1-Bromo-2,5-difluoro-4-

propoxybenzene

CAS No.: 1881292-82-5

Cat. No.: B6307823 Get Quote

In the landscape of modern chemical synthesis, particularly within drug discovery and materials

science, the strategic selection of core molecular scaffolds is paramount. Polyfunctionalized

benzene rings serve as versatile platforms for building molecular complexity and fine-tuning

physicochemical and biological properties. The 1-Bromo-2,5-difluoro-4-alkoxybenzene

framework, with our focus compound 1-Bromo-2,5-difluoro-4-propoxybenzene, represents a

quintessential example of such a scaffold. Its utility stems from the orthogonal reactivity of its

substituents: the bromo group is amenable to a vast array of metal-catalyzed cross-coupling

reactions, the fluoro groups modulate electronic properties and metabolic stability, and the

alkoxy chain provides a handle for tuning lipophilicity and steric profile.

This guide, prepared from the perspective of a senior application scientist, delves into the

synthesis, properties, and potential applications of 1-Bromo-2,5-difluoro-4-propoxybenzene,

its homologous series, and its structural analogs. We will explore the causal relationships

behind synthetic strategies and discuss how subtle structural modifications can lead to

significant changes in molecular behavior, providing a roadmap for researchers aiming to

leverage this valuable chemical space.

Section 1: The Core Moiety: 1-Bromo-2,5-difluoro-4-
propoxybenzene
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1-Bromo-2,5-difluoro-4-propoxybenzene ( 1 ) is a key building block whose strategic

arrangement of functional groups allows for sequential and site-selective modifications. The

electron-withdrawing nature of the two fluorine atoms enhances the reactivity of the C-Br bond

in certain coupling reactions while also influencing the acidity of precursor phenols.

Physicochemical Properties
A summary of the key computed and reported properties of the core compound is presented

below. This data is essential for planning reactions, purification, and analytical characterization.

Property Value Source

CAS Number 1881292-82-5 [1]

Molecular Formula C₉H₉BrF₂O [1]

Molecular Weight 251.07 g/mol [1]

SMILES
CCCOC1=C(C=C(C(F)=C1)Br)

F
[1]

Appearance
(Predicted) Colorless to pale

yellow liquid/solid
N/A

Synthetic Strategy and Experimental Protocol
The most direct and reliable route to synthesize 1 is via the Williamson ether synthesis, starting

from the commercially available 4-bromo-2,5-difluorophenol. This choice is predicated on the

high nucleophilicity of the phenoxide intermediate and the availability of suitable propylating

agents.

4-Bromo-2,5-difluorophenol 1-Iodopropane (or 1-Bromopropane)
K₂CO₃, Acetone (or DMF) 1-Bromo-2,5-difluoro-4-propoxybenzene

Williamson Ether Synthesis
Reflux, 4-12h

Click to download full resolution via product page

Caption: Synthetic workflow for 1-Bromo-2,5-difluoro-4-propoxybenzene.
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Detailed Protocol: Williamson Ether Synthesis

Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic

stir bar and reflux condenser, add 4-bromo-2,5-difluorophenol (1.0 eq, e.g., 5.0 g).

Solvent and Base Addition: Add anhydrous acetone (or DMF, ~100 mL) to dissolve the

phenol. Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Rationale:

K₂CO₃ is a mild and effective base for deprotonating the phenol to its corresponding

phenoxide. Acetone is a good solvent for the reactants and has a convenient boiling point for

reflux, while DMF can be used for less reactive halides.

Alkylation: Add 1-iodopropane (1.2 eq) to the stirring suspension. Rationale: 1-Iodopropane

is more reactive than 1-bromopropane, leading to faster reaction times, but the latter can

also be used, potentially requiring longer heating.

Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol

is consumed.

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and

wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced

pressure.

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M

NaOH (to remove any unreacted phenol), water, and brine. Dry the organic layer over

anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified by column

chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure

product.

Rationale for Spectroscopic Characterization
¹H NMR: Expect to see characteristic signals for the propyl group: a triplet for the terminal

methyl group (~1.0 ppm), a sextet for the methylene group adjacent to the methyl (~1.8

ppm), and a triplet for the methylene group attached to the oxygen (~4.0 ppm). Aromatic

protons will appear as complex multiplets due to H-F coupling.
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¹³C NMR: Will show nine distinct carbon signals, with the aromatic carbons exhibiting C-F

coupling (large one-bond ¹JCF and smaller multi-bond couplings).

¹⁹F NMR: Two distinct resonances are expected, each showing coupling to the other fluorine

and to nearby aromatic protons. This is a critical technique for confirming the fluorine

substitution pattern.

Mass Spectrometry: The molecular ion peak will exhibit a characteristic isotopic pattern for a

monobrominated compound (M+ and M+2 peaks in an approximate 1:1 ratio).

Section 2: The Homologous Series: Modulating
Lipophilicity
Homologs of 1 are compounds where the propoxy group is replaced by other n-alkoxy groups

(e.g., methoxy, ethoxy, butoxy). This systematic modification allows for a predictable tuning of

properties like lipophilicity (logP), solubility, and steric bulk, which is a cornerstone of lead

optimization in drug discovery.

1-Bromo-2,5-difluoro-4-propoxybenzene

R = -(CH₂)₂CH₃

Methoxy Homolog

R = -CH₃

Varying Alkyl Chain (R)

Ethoxy Homolog

R = -CH₂CH₃

Varying Alkyl Chain (R)

Butoxy Homolog

R = -(CH₂)₃CH₃

Varying Alkyl Chain (R)

Click to download full resolution via product page

Caption: Homologous series of 1-Bromo-2,5-difluoro-4-alkoxybenzenes.

The synthetic protocol described in Section 1.2 is broadly applicable to the synthesis of the

entire homologous series by simply substituting the corresponding 1-haloalkane.

Representative Homologs and Their Properties
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The table below lists key homologs and their basic properties. The primary trend observed is

an increase in molecular weight and, consequently, lipophilicity as the alkyl chain lengthens.

Compound Name R Group Molecular Formula Molecular Weight

1-Bromo-2,5-difluoro-

4-methoxybenzene
-CH₃ C₇H₅BrF₂O 223.02

1-Bromo-2,5-difluoro-

4-ethoxybenzene
-CH₂CH₃ C₈H₇BrF₂O 237.04

1-Bromo-2,5-difluoro-

4-propoxybenzene
-(CH₂)₂CH₃ C₉H₉BrF₂O 251.07

1-Bromo-2,5-difluoro-

4-butoxybenzene
-(CH₂)₃CH₃ C₁₀H₁₁BrF₂O 265.10

Section 3: Structural Analogs: Exploring Chemical
Diversity
Structural analogs of 1 involve more substantial changes than simple chain elongation. These

include altering the substitution pattern on the aromatic ring, changing the nature of the

halogens, or replacing the alkoxy group with other functionalities. This exploration is crucial for

understanding structure-activity relationships (SAR) and discovering novel compounds with

desired properties.

Positional Isomers Functional Group Analogs Halogen Analogs

Core Compound
1-Br-2,5-diF-4-propoxybenzene

1-Br-2,4-diF-5-propoxybenzene

Isomer

1-Br-3,4-diF-2-methoxybenzene
(Methoxy Analog)

Isomer

4-Br-2,5-diF-phenol
(Precursor)

Different
Functionality

1-Br-2,5-diF-4-nitrobenzene

Different
Functionality

1,4-diBr-2,5-diF-benzene

Different
Halogenation

1-Br-4-propoxybenzene
(Lacks Fluorine)

Different
Halogenation
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Caption: Structural relationships between the core compound and its analogs.

Key Analog Classes and Synthesis Considerations
Positional Isomers: Compounds like 1-bromo-2,4-difluoro-5-propoxybenzene[2] require

different starting materials, in this case, 2,4-difluorophenol, followed by bromination and

etherification. The synthesis of these isomers highlights the importance of regiocontrol in

aromatic substitution.

Functional Group Analogs: Replacing the propoxy group opens up vast possibilities. For

instance, 1-Bromo-2,5-difluoro-4-nitrobenzene is a key intermediate that can be synthesized

and then potentially reduced to an aniline for further functionalization.[3][4] The phenolic

precursor, 4-Bromo-2,5-difluorophenol, is itself a valuable analog for introducing different

ether or ester linkages.[5]

Halogen Analogs: The type and position of halogens dramatically affect reactivity. 1,4-

Dibromo-2,5-difluorobenzene allows for sequential, selective cross-coupling reactions.[6]

This compound has been used as a monomer in the synthesis of ether-linked polymers for

applications like CO₂ capture.[7] Removing the fluorine atoms, as in 1-bromo-4-

propoxybenzene, provides a less electron-deficient ring system, altering its reactivity and

potential biological interactions.[8]

Section 4: Structure-Activity Relationship (SAR)
Insights and Potential Applications
The true value of this chemical family lies in its potential for biological and material applications.

While specific data for 1-Bromo-2,5-difluoro-4-propoxybenzene is sparse, we can infer

potential SAR trends from related structures.

Influence of Halogenation: The position of halogens is critical for biological activity. Studies

on halogenated phenoxypropanolamines have shown that 2,5-dihalogenated derivatives are

more potent β-receptor blockers than their 2,4- or 3,4-dihalogenated counterparts.[9] In

halogenated biphenyls, the substitution pattern dictates interaction with biological receptors

and subsequent enzyme induction.[10][11] Specifically, ortho-halogenation can prevent the
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planar configuration required for receptor binding.[10] The fluorine atoms in our core scaffold

are expected to enhance metabolic stability by blocking sites of oxidative metabolism and

can engage in favorable hydrogen bonding or dipole interactions with protein targets.

Role of the Alkoxy Chain: The length and branching of the alkoxy chain directly modulate

lipophilicity. In drug design, this is used to balance potency with pharmacokinetic properties

(absorption, distribution, metabolism, and excretion - ADME). A longer chain increases

lipophilicity, which may enhance membrane permeability but could also increase non-specific

binding and reduce aqueous solubility.

Reactivity of the C-Br Bond: The primary utility of the bromo substituent is as a synthetic

handle. It enables access to a wide array of more complex molecules via Suzuki,

Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This allows the core

scaffold to be incorporated into larger molecules, such as potential kinase inhibitors, GPCR

ligands, or the repeating units of advanced polymers.[7]

Potential Applications:

Medicinal Chemistry: As a fragment or intermediate for the synthesis of bioactive molecules.

The substitution pattern is common in inhibitors of various enzymes and receptors. Natural

bromophenols have demonstrated a range of biological activities, including antioxidant and

anticancer properties, suggesting potential for this synthetic scaffold.[12]

Agrochemicals: The halophenyl ether motif is present in many herbicides and pesticides. The

specific combination of fluoro, bromo, and alkoxy groups could be explored for novel

agrochemical discovery.

Materials Science: As a monomer for specialty polymers. The difluoro-dibromo-aromatic core

has been explicitly used to create thermally stable, ether-linked polymers that demonstrate

potential for gas capture applications.[7]

Conclusion
1-Bromo-2,5-difluoro-4-propoxybenzene and its related homologs and analogs constitute a

rich and versatile class of chemical building blocks. The strategic placement of three distinct

functional groups—a reactive bromo handle, modulating fluoroatoms, and a tunable alkoxy

chain—provides chemists with a powerful platform for systematic molecular design. By

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/222183/
https://www.mdpi.com/2297-8739/9/3/55
https://pmc.ncbi.nlm.nih.gov/articles/PMC9032154/
https://www.mdpi.com/2297-8739/9/3/55
https://www.benchchem.com/product/b6307823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6307823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


understanding the synthetic routes to these compounds and the structure-activity principles

that govern their behavior, researchers in drug discovery, agrochemicals, and materials science

can effectively leverage this scaffold to develop novel molecules with tailored properties and

functions. The insights and protocols provided in this guide serve as a foundational resource for

unlocking the full potential of this valuable chemical family.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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